[D-Pen2, Pen5]-Enkephalin is a synthetic peptide that acts as a selective agonist for the delta-opioid receptor. This compound is derived from the natural enkephalins, which are endogenous peptides involved in pain modulation and various physiological processes. The compound's structure features two D-phenylalanines at positions 2 and 5, which enhance its binding affinity and selectivity for the delta-opioid receptor compared to other opioid receptors.
[D-Pen2, Pen5]-Enkephalin is classified as a delta-opioid receptor agonist. It is primarily synthesized for research purposes to explore its pharmacological properties and potential therapeutic applications in pain management and other conditions influenced by the opioid system.
The synthesis of [D-Pen2, Pen5]-Enkephalin typically involves solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner. The process includes the following steps:
This method allows for precise control over the peptide sequence and modifications, resulting in high-purity products suitable for biological testing .
The molecular structure of [D-Pen2, Pen5]-Enkephalin can be represented by its sequence:
The presence of D-amino acids contributes to increased stability against enzymatic degradation, enhancing its potential therapeutic applications .
[D-Pen2, Pen5]-Enkephalin participates in various biochemical interactions primarily through its binding to delta-opioid receptors. Key reactions include:
Studies have shown that modifications in its structure can significantly affect its binding affinity and selectivity towards different opioid receptors .
The mechanism of action of [D-Pen2, Pen5]-Enkephalin involves:
Research indicates that this compound has a significant impact on pain relief mechanisms without the addictive potential often associated with mu-opioid receptor agonists .
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis .
[D-Pen2, Pen5]-Enkephalin is utilized in various scientific research applications:
The binding affinity of DPDPE for δOR is governed by specific structural interactions within the receptor’s orthosteric pocket:
Table 1: Impact of Phe⁴ Modifications on DPDPE Binding
Analog | δOR Affinity (IC₅₀, nM) | δOR Selectivity vs. μOR |
---|---|---|
DPDPE | 12.6 | 115-fold |
[p-ClPhe⁴]DPDPE | 4.3 | 574-fold |
[p-IPhe⁴]DPDPE | 5.8 | 17,374-fold (MVD/GPI assay) |
Data derived from competitive radioligand assays [1] [5].
The D-Pen (β,β-dimethylcysteine) substitutions at positions 2 and 5 are fundamental to δOR selectivity:
DPDPE’s weak μOR binding arises from divergent pharmacophore requirements:
Table 2: Selectivity Profiles of Enkephalin Analogs
Ligand | δOR Kᵢ (nM) | μOR Kᵢ (nM) | Selectivity (δ/μ) |
---|---|---|---|
Leu-enkephalin | 1.26 | 3.1 | 2.5-fold |
DPDPE | 0.89 | 102 | 115-fold |
[m-BrPhe⁴]Leu-enkephalin | 0.23 | 0.98 | 4.3-fold |
Binding data from displacement assays using [³H]DPDPE (δOR) and [³H]DAMGO (μOR) [5].
The conformational constraints in DPDPE dictate both receptor selectivity and signaling bias:
Table 3: Signaling Profiles of δOR Agonists
Ligand | Gαᵢ Activation (EC₅₀, nM) | β-Arrestin Recruitment (% Max) | Bias Factor (δOR) |
---|---|---|---|
DPDPE | 0.8 | 12% | 1.0 (Reference) |
Leu-enkephalin | 5.2 | 65% | 0.3 |
[m-ClPhe⁴]DPDPE | 0.5 | 8% | 1.7 |
Functional data from GloSensor™ cAMP and PathHunter® β-arrestin assays [5] [8].
Concluding Remarks
DPDPE’s design leverages conformational restriction and strategic steric bulk to achieve unparalleled δOR selectivity. Its structural innovations—particularly the D-Pen²/D-Pen⁵ disulfide bridge and optimized Phe⁴ substitutions—provide a blueprint for developing next-generation δOR agonists with refined signaling bias. Future work should focus on extending these principles to non-peptidic scaffolds to improve pharmacokinetics while retaining δOR specificity [5] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0